molecular formula C19H25N3O3 B2663374 N-[(1-Acetylpiperidin-3-yl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2201349-24-6

N-[(1-Acetylpiperidin-3-yl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide

Cat. No.: B2663374
CAS No.: 2201349-24-6
M. Wt: 343.427
InChI Key: IKMBTCPRXVRGLC-UHFFFAOYSA-N
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Description

N-[(1-Acetylpiperidin-3-yl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide , also known by its chemical structure, is a compound with the following IUPAC name: N-[(1-acetyl-3-piperidinyl)methyl]methanesulfonamide . Its molecular formula is C9H18N2O3S with a molecular weight of 234.32 g/mol . This compound belongs to the class of piperidine derivatives and has potential applications in drug discovery.


Synthesis Analysis

The synthetic route for this compound involves the acetylation of piperidine followed by the reaction with an enoyl chloride. The final step includes the coupling of the resulting intermediate with a benzoyl chloride derivative. Detailed synthetic protocols and optimization studies are available in the literature .


Molecular Structure Analysis

The molecular structure of This compound consists of a piperidine ring substituted with an acetyl group at position 1. The benzamide moiety is attached to the piperidine nitrogen, and the prop-2-enoylamino group is linked to the benzene ring. The methanesulfonamide functional group enhances solubility and stability .


Chemical Reactions Analysis

This compound can undergo various chemical reactions, including hydrolysis, amidation, and nucleophilic substitutions. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the formation of diverse derivatives. These reactions are essential for designing analogs with improved pharmacological properties .


Physical and Chemical Properties Analysis

  • LogP (Partition Coefficient) : Calculated logP value indicates moderate lipophilicity .

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight .

Future Directions

Researchers should explore the pharmacological potential of this compound further. Investigate its binding affinity to specific receptors, assess its bioavailability, and evaluate its efficacy in relevant disease models. Additionally, structural modifications could enhance its selectivity and reduce potential side effects .

Properties

IUPAC Name

N-[(1-acetylpiperidin-3-yl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-18(24)20-11-15-6-8-17(9-7-15)19(25)21-12-16-5-4-10-22(13-16)14(2)23/h3,6-9,16H,1,4-5,10-13H2,2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMBTCPRXVRGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CNC(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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